

Application Note: High-Throughput Analysis of SG3400-Delate Conjugation Efficiency Using HPLC

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Compound of Interest

Compound Name: SG3400 delate(Mal-amido-PEG8)

Cat. No.: B12398458

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Abstract

This application note describes robust and reproducible methods for the analysis of SG3400, a hypothetical antibody-drug conjugate (ADC), utilizing a novel "Delate" linker technology. The protocols herein provide detailed guidance for determining the conjugation efficiency, average drug-to-antibody ratio (DAR), and distribution of drug species using Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are crucial for the characterization, lot-to-lot consistency assessment, and quality control of ADCs in research and development settings.

Introduction

Antibody-drug conjugates represent a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] The efficacy and safety of an ADC are critically dependent on its molecular characteristics, particularly the number of drug molecules conjugated to the antibody, known as the drug-to-antibody ratio (DAR).[3] Inconsistent DAR can lead to variability in potency and potential toxicity. Therefore, accurate and reliable analytical methods are essential for the comprehensive characterization of ADCs. [4]

SG3400 is a novel ADC targeting the HER2 receptor, which is overexpressed in various cancers.[5][6] The cytotoxic payload is attached to the antibody via a proprietary "Delate" linker, which conjugates to the thiol groups of reduced inter-chain cysteines. This application note provides detailed protocols for the analysis of SG3400 conjugation efficiency using HIC-HPLC for DAR profiling under native conditions and RP-HPLC for a higher-resolution, denaturing analysis.[4][5]

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) - HPLC

HIC is a powerful technique for characterizing ADCs based on their hydrophobicity.[7][8] The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody, allowing for the separation of different drug-loaded species.[9]

a. Sample Preparation

- Allow the SG3400 ADC sample to equilibrate to room temperature.
- If necessary, dilute the sample to a final concentration of 1 mg/mL using Mobile Phase A.
- Filter the sample through a 0.22 μ m PVDF syringe filter before injection.

b. HPLC Instrumentation and Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent
Column	TSKgel Butyl-NPR (4.6 mm x 100 mm, 2.5 µm) or equivalent
Mobile Phase A	1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B	25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Gradient	0-100% B over 20 minutes
Flow Rate	0.8 mL/min
Column Temp.	25°C
Detection	UV at 280 nm
Injection Vol.	10 µL

c. Data Analysis

- Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
- Calculate the percentage of each species relative to the total integrated peak area.
- The average DAR can be calculated using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100

Reversed-Phase (RP) - HPLC

RP-HPLC provides a high-resolution separation of the light and heavy chains of the ADC under denaturing conditions, allowing for a more detailed analysis of drug distribution.^[4]

a. Sample Preparation

- To 50 µg of the SG3400 ADC sample, add Dithiothreitol (DTT) to a final concentration of 10 mM.
- Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
- The reduced sample is ready for injection.

b. HPLC Instrumentation and Conditions

Parameter	Condition
HPLC System	UHPLC system with a binary pump and UV detector
Column	C4 Reversed-Phase Column (e.g., Agilent Zorbax SB-C4, 2.1 x 150 mm, 3.5 µm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	20-60% B over 30 minutes
Flow Rate	0.3 mL/min
Column Temp.	60°C
Detection	UV at 280 nm
Injection Vol.	5 µL

c. Data Analysis

- Identify and integrate the peaks for the unconjugated light chain (LC), conjugated light chain (LC-Delate-Payload), unconjugated heavy chain (HC), and conjugated heavy chain (HC-Delate-Payload).
- Calculate the conjugation efficiency for each chain and the overall ADC.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of three different batches of SG3400.

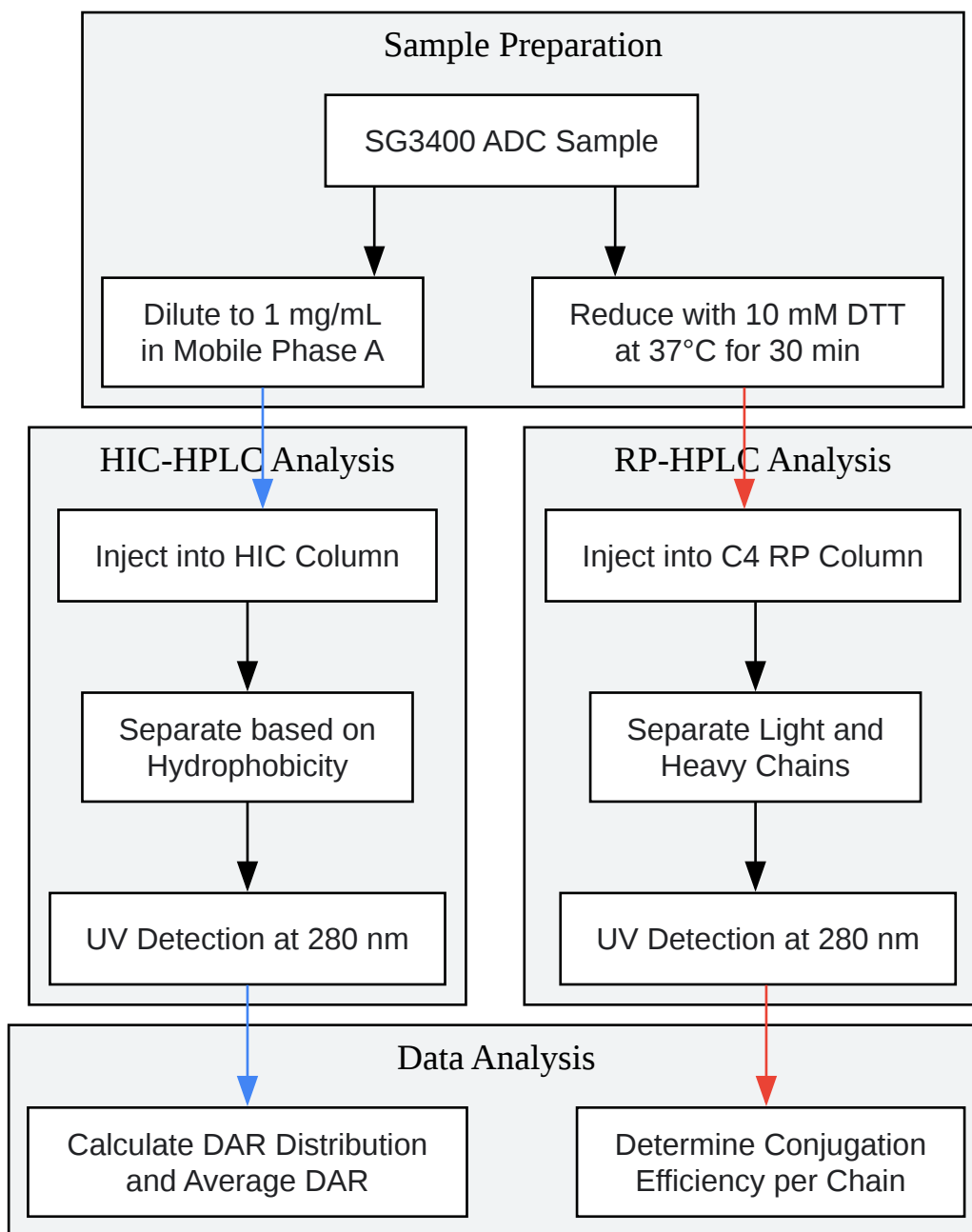
Table 1: HIC-HPLC Analysis of SG3400 Conjugation

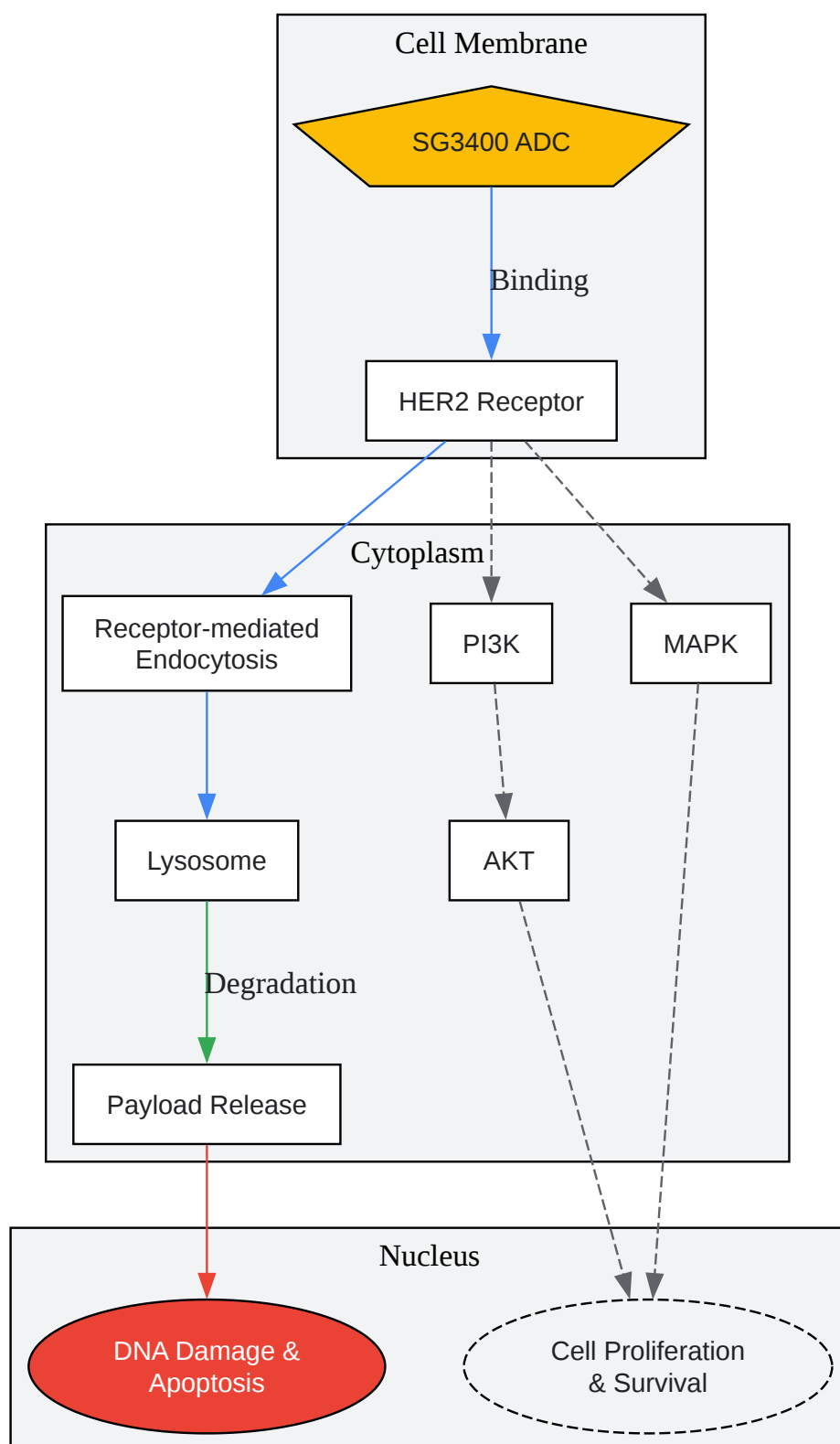
Batch ID	% DAR0	% DAR2	% DAR4	% DAR6	% DAR8	Average DAR
SG3400-001	4.2	15.8	48.5	25.3	6.2	4.2
SG3400-002	5.1	16.5	47.2	24.9	6.3	4.1
SG3400-003	3.9	15.5	49.1	25.6	5.9	4.2

Table 2: RP-HPLC Analysis of Reduced SG3400

Batch ID	% Unconjugated LC	% Conjugated LC	% Unconjugated HC	% Conjugated HC
SG3400-001	2.1	97.9	3.5	96.5
SG3400-002	2.5	97.5	3.8	96.2
SG3400-003	1.9	98.1	3.2	96.8

Visualizations





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